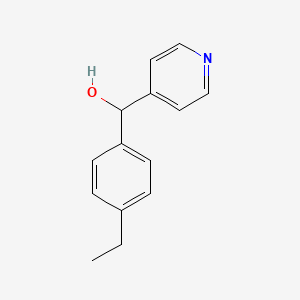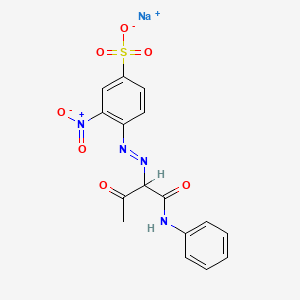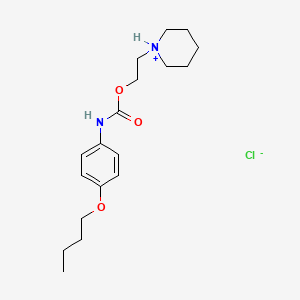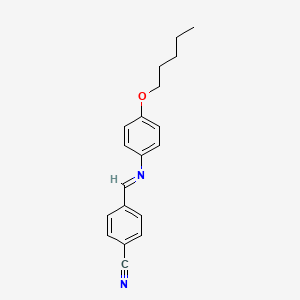
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a cyanobenzylidene group and a pentyloxy group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-pentyloxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as distillation, crystallization, and chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may regenerate the starting materials.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: The compound may have potential as a probe or marker in biological studies, although specific applications would require further investigation.
Industry: The compound may find use in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline would depend on its specific application. In general, Schiff bases can interact with various molecular targets through coordination with metal ions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s biological activity and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(P-Cyanobenzylidene)-P-(butyloxy)aniline: Similar structure with a butyloxy group instead of a pentyloxy group.
N-(P-Cyanobenzylidene)-P-(hexyloxy)aniline: Similar structure with a hexyloxy group instead of a pentyloxy group.
N-(P-Cyanobenzylidene)-P-(methoxy)aniline: Similar structure with a methoxy group instead of a pentyloxy group.
Uniqueness
N-(P-Cyanobenzylidene)-P-(pentyloxy)aniline is unique due to its specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of the pentyloxy group may impart different solubility and steric properties compared to similar compounds with shorter or longer alkoxy chains.
Conclusion
This compound is an interesting compound with potential applications in various fields of scientific research. Its synthesis, chemical reactivity, and potential uses make it a valuable subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[(4-pentoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C19H20N2O/c1-2-3-4-13-22-19-11-9-18(10-12-19)21-15-17-7-5-16(14-20)6-8-17/h5-12,15H,2-4,13H2,1H3 |
InChI Key |
ASVZIFZWQYFSOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)

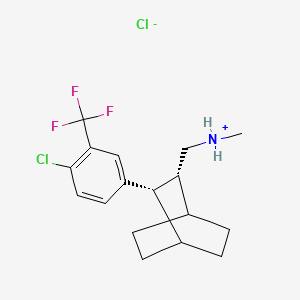
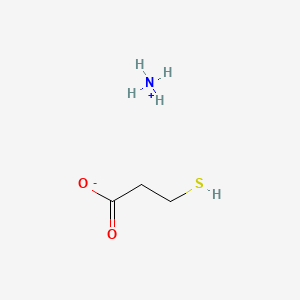
-](/img/structure/B13761479.png)
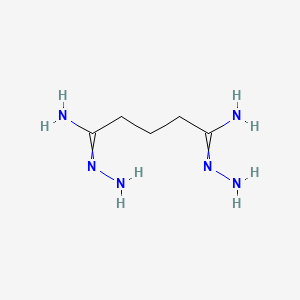
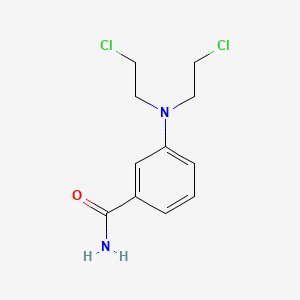
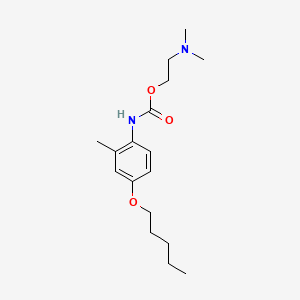
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
